3-(Dimethoxymethylsilyl)propyl prop-2-enoate 3-(Dimethoxymethylsilyl)propyl prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639618
InChI: InChI=1S/C9H18O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7,14H2,2-3H3
SMILES: COC(OC)[SiH2]CCCOC(=O)C=C
Molecular Formula: C9H18O4Si
Molecular Weight: 218.32 g/mol

3-(Dimethoxymethylsilyl)propyl prop-2-enoate

CAS No.:

Cat. No.: VC13639618

Molecular Formula: C9H18O4Si

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethoxymethylsilyl)propyl prop-2-enoate -

Specification

Molecular Formula C9H18O4Si
Molecular Weight 218.32 g/mol
IUPAC Name 3-(dimethoxymethylsilyl)propyl prop-2-enoate
Standard InChI InChI=1S/C9H18O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7,14H2,2-3H3
Standard InChI Key HHHPYRGQUSPESB-UHFFFAOYSA-N
SMILES COC(OC)[SiH2]CCCOC(=O)C=C
Canonical SMILES COC(OC)[SiH2]CCCOC(=O)C=C

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(Dimethoxymethylsilyl)propyl prop-2-enoate, also known as (3-acryloxypropyl)methyldimethoxysilane, belongs to the organosilicon family. Its IUPAC name is 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate, and it is registered under CAS numbers 13732-00-8 and 14513-34-9 . The structure consists of:

  • A prop-2-enoate (acrylate) group (CH2=CHCOO\text{CH}_2=\text{CHCOO}) for radical polymerization.

  • A propyl chain bridging the acrylate and silane groups.

  • A methyldimethoxysilane moiety (Si(OCH3)2CH3\text{Si(OCH}_3)_2\text{CH}_3) for hydrolysis and condensation reactions .

Molecular Geometry

The compound’s geometry facilitates dual reactivity:

  • The acrylate group undergoes polymerization via free radicals.

  • The silane group reacts with hydroxylated surfaces (e.g., glass, metals) to form stable Si-O bonds .

Synthesis and Purification

Synthetic Pathways

Synthesis typically involves a multi-step approach:

  • Silane Precursor Preparation: Methyldimethoxysilane is functionalized with a propyl spacer.

  • Acrylation: The propyl chain is esterified with acrylic acid under controlled conditions to avoid premature polymerization .

Key Reaction:

CH2=CHCOOH+CH3Si(OCH3)2(CH2)3OHCH2=CHCOO(CH2)3Si(OCH3)2CH3+H2O\text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{Si(OCH}_3)_2(\text{CH}_2)_3\text{OH} \rightarrow \text{CH}_2=\text{CHCOO}(\text{CH}_2)_3\text{Si(OCH}_3)_2\text{CH}_3 + \text{H}_2\text{O}

Catalysts like sulfuric acid or titanium tetraisopropoxide are employed to enhance esterification efficiency .

Purification Techniques

  • Distillation: Removes unreacted monomers and solvents.

  • Chromatography: Ensures high purity (>95%) for research-grade material .

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Molecular Weight218.32 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point258.0 ± 23.0 °C (760 mmHg)
Flash Point91.4 ± 18.2 °C
SolubilityMiscible with organic solvents

Stability and Reactivity

  • Hydrolysis Sensitivity: The silane group reacts with moisture, necessitating anhydrous storage (<5°C) .

  • Polymerization Risk: Inhibitors like hydroquinone monomethyl ether (MEHQ) are added to prevent acrylate polymerization during storage .

Applications in Materials Science

Surface Modification

The compound acts as a coupling agent in:

  • Adhesives: Enhances bonding between organic polymers (e.g., polyurethanes) and inorganic substrates (e.g., glass) .

  • Coatings: Improves hydrophobicity and scratch resistance in electron beam-curable paints .

Biomedical Engineering

  • Biocompatible Coatings: Silane-derived films on implants reduce protein fouling and improve biocompatibility.

  • Drug Delivery Systems: Functionalized nanoparticles utilize its silane groups for targeted release .

Advanced Polymers

  • Hybrid Materials: Combines with silica nanoparticles to create mechanically robust composites .

  • Elastomers: Enhances thermal stability in silicone rubbers.

Comparative Analysis with Analogous Compounds

3-(Methacryloxypropyl)trimethoxysilane

  • Structural Difference: Trimethoxysilane vs. methyldimethoxysilane.

  • Application: Higher hydrophilicity due to additional methoxy groups .

Vinyltrimethoxysilane

  • Reactivity: Lacks acrylate functionality, limiting polymerization versatility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator